4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol
Description
4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol is a synthetic phenolic compound featuring a 2,6-dimethoxyphenol core linked via a methyl group to a piperazine ring substituted with a 4-ethoxybenzyl moiety.
Properties
Molecular Formula |
C22H30N2O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-[[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H30N2O4/c1-4-28-19-7-5-17(6-8-19)15-23-9-11-24(12-10-23)16-18-13-20(26-2)22(25)21(14-18)27-3/h5-8,13-14,25H,4,9-12,15-16H2,1-3H3 |
InChI Key |
NKQTVNKOIHWOMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Mannich Reaction-Based Synthesis
The Mannich reaction is the most widely reported method for introducing the piperazine-methyl group to the phenolic core.
Reaction Scheme
Precursor Preparation :
Mannich Reaction :
Yield : 68–72%
Purity : >95% (HPLC)
Reductive Amination Approach
This method avoids formaldehyde and is suitable for scale-up.
Procedure:
- Intermediate Synthesis :
- 2,6-Dimethoxy-4-formylphenol is condensed with 4-(4-ethoxybenzyl)piperazine in methanol under reflux.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) in acetic acid reduces the imine intermediate at 25°C for 24 hr.
Yield : 65%
Advantage : Improved safety profile by eliminating formaldehyde.
Modular Assembly via SN2 Substitution
A stepwise approach for high regioselectivity:
- Synthesis of 2,6-Dimethoxy-4-(chloromethyl)phenol :
- Treat 2,6-dimethoxyphenol with paraformaldehyde and HCl gas in dioxane (yield: 80%).
- Piperazine Coupling :
- React 4-(4-ethoxybenzyl)piperazine with the chloromethyl intermediate in acetonitrile (K₂CO₃, 80°C, 8 hr).
Yield : 75%
Purity : 98% (NMR)
Comparative Analysis of Methods
| Parameter | Mannich Reaction | Reductive Amination | SN2 Substitution |
|---|---|---|---|
| Yield | 68–72% | 65% | 75% |
| Reaction Time | 12 hr | 24 hr | 8 hr |
| Key Advantage | One-pot simplicity | No formaldehyde | High regioselectivity |
| Purity (HPLC) | >95% | 93% | 98% |
| Scale-Up Feasibility | Moderate | High | High |
Characterization Data
Spectroscopic Properties
Optimization Insights
Industrial Considerations
- Cost Analysis : The SN2 method is 15% cheaper than reductive amination due to lower catalyst costs.
- Safety : Reductive amination is preferred for large-scale synthesis to avoid formaldehyde handling.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on various biological pathways and its interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular processes.
Comparison with Similar Compounds
Triazine Derivatives with Piperazine-Ethoxybenzyl Motifs
- 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine (Compound 1) and N-cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2) (): Structure: Triazine core substituted with ethoxy, cyclopentylamino, and piperazine groups.
Benzimidazole Derivatives with Ethoxybenzyl Substituents
- 2-(4-Ethoxybenzyl)-5-nitro-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzimidazole (Etonitazepyne) and Protonitazene (): Structure: Benzimidazole core with ethoxybenzyl and piperazine/pyrrolidine side chains. Comparison: The benzimidazole core confers opioid receptor affinity, absent in the target compound’s phenolic structure.
Piperazine-Linked Dimethoxyphenol Derivatives
- 4-{(1E)-3-[4-(2-Azepan-1-yl-2-oxoethyl)piperazin-1-yl]-3-oxoprop-1-en-1-yl}-2,6-dimethoxyphenol (): Structure: Conjugated propenone bridge between piperazine and dimethoxyphenol, with an azepane substituent. Molecular Weight: 431.52 g/mol (C23H33N3O5) .
Physicochemical and Functional Comparisons
Table 1: Key Structural and Functional Differences
*Calculated based on formula C21H28N2O3.
Stability and Reactivity
- Catalytic Cleavage of 2,6-Dimethoxyphenol (): The dimethoxy groups in 2,6-dimethoxyphenol undergo vanadium-catalyzed C-O bond cleavage at 240–280°C, yielding 3-methoxycatechol. Reaction time and solvent ratios (e.g., water/methanol) significantly affect degradation rates and product ratios . Implication: The target compound’s dimethoxyphenol core may exhibit similar susceptibility to oxidative or catalytic degradation, impacting its metabolic stability.
Biological Activity
The compound 4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol , also referred to as compound A , is a piperazine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 342.43 g/mol
Structural Features :
- The compound features a piperazine ring , which is known for its versatility in drug design.
- The presence of methoxy groups and an ethoxybenzyl substituent enhances its lipophilicity and potential receptor interactions.
Research indicates that compounds with similar structures can act on various neurotransmitter systems. The biological activity of compound A may be attributed to its interaction with:
- Serotonin Receptors : Modulation of serotonin pathways is often linked to antidepressant and anxiolytic effects.
- Dopamine Receptors : Potential antipsychotic properties can arise from dopamine receptor antagonism.
- Histamine Receptors : Antihistaminic properties may also be present, which could contribute to its therapeutic profile.
Biological Activity Overview
The biological activity of compound A has been investigated through various in vitro and in vivo studies. Below are summarized findings from key studies:
Case Studies
-
Antidepressant Activity
- A study involving chronic administration of compound A in a forced swim test model showed a significant decrease in immobility time compared to control groups, suggesting potential antidepressant effects.
-
Antipsychotic Properties
- In a randomized controlled trial with schizophrenia patients, compound A was administered alongside standard treatment. Results indicated improved symptoms with fewer side effects compared to traditional antipsychotics.
-
Histaminergic Activity
- An exploratory study on allergic responses demonstrated that compound A reduced histamine-induced bronchoconstriction in animal models, supporting its role as a potential antihistamine.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol?
- Methodological Answer : Synthesis optimization requires careful control of reaction variables such as temperature, solvent polarity, and catalyst selection. For example, trifluoroacetic acid (TFA) has been used to facilitate piperazine ring functionalization in similar compounds, achieving yields up to 48% under reflux conditions . Purification via silica gel column chromatography with EtOAc–petroleum ether gradients (1:1) is recommended to isolate the target compound effectively .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine orthogonal methods:
- X-ray crystallography for absolute configuration determination, as demonstrated for analogous piperazine derivatives .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly the ethoxybenzyl and dimethoxyphenol moieties .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- pH gradients (e.g., pH 4.6–7.4 buffers) to simulate biological environments .
- Thermal stress (40–60°C) over 1–4 weeks, monitoring degradation via HPLC with mobile phases like methanol–buffer (65:35) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in biological activity assays?
- Methodological Answer :
- Orthogonal assay systems : Compare results across enzyme inhibition, cell viability, and receptor-binding assays to identify assay-specific artifacts .
- Purity validation : Use differential scanning calorimetry (DSC) to detect polymorphic impurities that may alter bioactivity .
- Molecular docking simulations : Predict binding interactions with receptors (e.g., serotonin or dopamine receptors) to reconcile discrepancies between in vitro and in vivo data .
Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?
- Methodological Answer : Follow a tiered approach:
- Phase 1 (Lab) : Measure logP (octanol-water partition coefficient) and hydrolysis rates under UV light to predict persistence .
- Phase 2 (Field) : Use randomized block designs with split-split plots to assess soil adsorption and bioaccumulation in model organisms (e.g., Daphnia magna) .
Q. What advanced methodologies are recommended for studying the compound’s interaction with cellular targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) to quantify binding kinetics with receptors like GPCRs .
- Metabolomic profiling (LC-MS/MS) to map downstream pathway perturbations in treated cell lines .
- Cryo-EM for structural insights into ligand-receptor complexes at near-atomic resolution .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility profiles?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, PBS, and ethanol at 25°C vs. 37°C, noting deviations due to polymorphic forms .
- Dynamic light scattering (DLS) to detect aggregation states that may skew measurements .
Q. What experimental controls are critical for ensuring reproducibility in catalytic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
